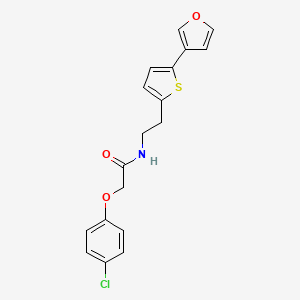

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Beschreibung

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, a furan ring, and a thiophene ring

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c19-14-1-3-15(4-2-14)23-12-18(21)20-9-7-16-5-6-17(24-16)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBVUAAVRSGQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Chlorophenoxy Acetamide Intermediate

The process begins with the preparation of 2-(4-chlorophenoxy)acetic acid, which is subsequently activated as an acid chloride using thionyl chloride or oxalyl chloride. This intermediate is coupled with 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine under Schotten-Baumann conditions:

$$

\text{2-(4-Chlorophenoxy)acetyl chloride} + \text{2-(5-(furan-3-yl)thiophen-2-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Triethylamine serves as the non-nucleophilic base, scavenging HCl and preventing side reactions such as N-alkylation. Reaction temperatures are maintained below 90°C to avoid decomposition of the thermally labile furan-thiophene moiety.

Key Parameters :

Enzymatic Synthesis of Thiophene-Furan Ethylamine

The 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine intermediate is synthesized via a biocatalytic reduction of a ketone precursor (Compound XIX):

$$

\text{Compound XIX} \xrightarrow{\text{Ketone Reductase 117297, Glucose Dehydrogenase 117446}} \text{Chiral Alcohol} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{Ethylamine}

$$

Enzymatic Conditions :

- Enzymes : Ketone reductase 117297 and glucose dehydrogenase 117446 for stereoselective reduction (99% ee).

- Cofactor Regeneration : Glucose (1.5 equivalents) sustains NADPH recycling.

- Solvent System : Phosphate buffer (pH 7.0) with 10% isopropanol cosolvent.

This step replaces traditional metal-catalyzed hydrogenation, minimizing racemization and enhancing sustainability.

Critical Purification and Crystallization

Recrystallization to Achieve Form A

The final compound is purified via antisolvent recrystallization to yield the thermodynamically stable Form A:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Antisolvent | n-Heptane |

| Temperature | 0–5°C (gradual cooling) |

| Purity | >99.5% (HPLC) |

Crystallization kinetics are optimized by seeding with Form A nuclei, ensuring uniform crystal habit and reduced polymorphism risk.

Alternative Synthetic Pathways

Grignard-Based Thiophene Assembly

An alternative route employs a Grignard reagent to construct the thiophene ring:

$$

\text{2-Bromo-5-chloropyridine} + \text{2-(tert-Butoxy)-N-methoxy-N-methylacetamide} \xrightarrow{\text{Mg, THF}} \text{Ketone Intermediate}

$$

This method, while efficient, requires stringent anhydrous conditions and offers lower enantiomeric excess compared to enzymatic reduction.

Scalability and Industrial Considerations

Large-scale production (batch size >50 kg) necessitates:

- Continuous Flow Reactors : For exothermic amide coupling steps.

- In-Line Analytics : PAT (Process Analytical Technology) to monitor intermediate purity.

- Solvent Recovery : Distillation of ethyl acetate and n-heptane for cost efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings may play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

- 2-(4-bromophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

- 2-(4-methylphenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions. The combination of furan and thiophene rings also adds to its distinct properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which combines a chlorophenoxy group, a furan ring, and a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2O3S, with a molecular weight of 347.83 g/mol. The compound features a chlorinated phenoxy group attached to an acetamide backbone, which is further substituted with a furan and thiophene ring system.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN2O3S |

| Molecular Weight | 347.83 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2380009-18-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include creating intermediate compounds that are subsequently modified to yield the final product. Common synthetic methods may include:

- Oxidation : Transforming the furan and thiophene rings to enhance biological activity.

- Reduction : Modifying functional groups to improve solubility or bioavailability.

- Substitution Reactions : Replacing functional groups to explore structure-activity relationships.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies have demonstrated that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against leukemia cell lines, indicating potential as an anticancer agent. The mechanism of action is believed to involve modulation of specific signaling pathways and enzyme interactions.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in preclinical models. It appears to reduce inflammatory markers and modulate immune responses, suggesting its utility in treating inflammatory diseases.

Enzyme Inhibition

Studies have shown that this compound can interact with enzymes involved in metabolic pathways, such as lipoxygenase and cyclooxygenase. These interactions may lead to altered lipid metabolism and reduced inflammatory responses.

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on leukemia cells.

- Method : In vitro assays were conducted using various concentrations of the compound.

- Results : The compound exhibited an IC50 value of approximately 700 nM against CCRF-CEM leukemia cells, indicating potent anticancer activity.

-

Anti-inflammatory Evaluation :

- Objective : Assess the impact on inflammation-related cytokines.

- Method : Animal models were treated with the compound, followed by measurement of cytokine levels.

- Results : A significant reduction in pro-inflammatory cytokines was observed, suggesting therapeutic potential in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.